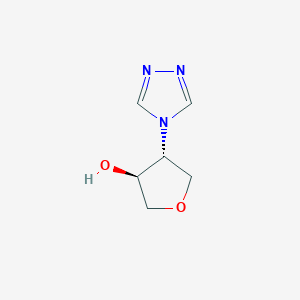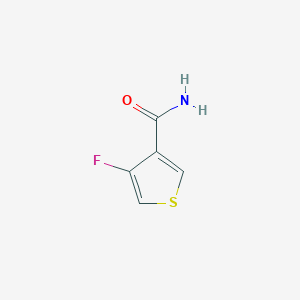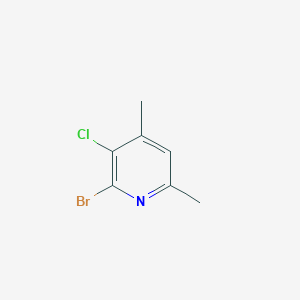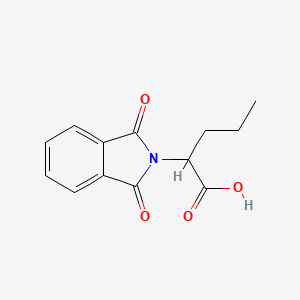
2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound with a complex structure that includes chlorine, fluorine, and pyridine components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation and fluorination reactions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and specialized equipment to handle the reactive intermediates and by-products. The exact methods used in industrial settings are often closely guarded trade secrets .
化学反应分析
Types of Reactions
2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Addition Reactions: Adding new atoms or groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions may produce different oxidized forms of the compound .
科学研究应用
2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Detailed studies are often required to elucidate these mechanisms .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 2-Chloro-5-(trifluoromethyl)aniline
- 2’-Chloro-5’-(trifluoromethyl)acetophenone
Uniqueness
What sets 2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C7H3ClF5NO |
|---|---|
分子量 |
247.55 g/mol |
IUPAC 名称 |
2-chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3ClF5NO/c8-5-4(7(11,12)13)1-3(2-14-5)15-6(9)10/h1-2,6H |
InChI 键 |
BKOQRJNHBANFDF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)

![1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B11716351.png)

![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate](/img/structure/B11716354.png)
![{1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11716360.png)
![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)
![2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11716370.png)
![6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716379.png)
![(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11716382.png)
